Regioisomeric Hinge-Binding Geometry: 5(6H)-one vs. 8(7H)-one Determines Kinase Selectivity Outcomes
The pyrido[2,3-d]pyridazin-8(7H)-one regioisomer (as deployed in GNE-9815) demonstrated that introduction of an additional nitrogen atom into the phthalazinone ring—converting the 1-(2H)-phthalazinone scaffold to pyrido[2,3-d]pyridazin-8(7H)-one—imparted a dramatic increase in kinase selectivity: a panel of 223 kinases showed no inhibition >70% at 0.1 μM (beyond RAF isoforms). By contrast, the predecessor phthalazinone 4 hit 5/29 kinases >70% at the same concentration, the aminoisoquinoline 3 hit 15/26, and LY3009120 (1) hit 11/29 [1]. This establishes that the pyrido[2,3-d]pyridazinone scaffold—and critically, the correct regioisomeric orientation—is a determinant of kinome-wide selectivity. The 5(6H)-one isomer presents a different hydrogen-bond geometry and vector for elaboration versus the 8(7H)-one, making regioisomer selection a non-trivial decision point in library design.
| Evidence Dimension | Kinase selectivity: number of off-target kinases with >70% inhibition at 0.1 μM |
|---|---|
| Target Compound Data | GNE-9815 (pyrido[2,3-d]pyridazin-8(7H)-one hinge binder): 0/223 kinases (0%) |
| Comparator Or Baseline | Phthalazinone 4: 5/29 kinases (17.2%); Amino-isoquinoline 3: 15/26 kinases (57.7%); LY3009120 (1): 11/29 kinases (37.9%) |
| Quantified Difference | 0% vs. 17.2% (phthalazinone); 0% vs. 57.7% (isoquinoline); 0% vs. 37.9% (LY3009120) |
| Conditions | SelectScreen kinase profiling panel (Life Technologies); 0.1 μM inhibitor concentration; recombinant kinase assays |
Why This Matters
This head-to-head selectivity data demonstrates that the pyridopyridazinone scaffold—and specifically its regioisomeric form—provides a quantifiable kinome selectivity advantage over phthalazinone and aminoisoquinoline alternatives, directly impacting off-target risk in kinase-targeted drug discovery programs.
- [1] Huestis MP, Dela Cruz D, DiPasquale AG, et al. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Med Chem Lett. 2021;12(5):791-797. doi:10.1021/acsmedchemlett.1c00063 View Source
